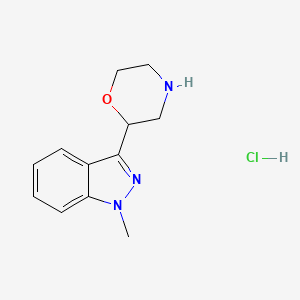

2-(1-Methylindazol-3-yl)morpholine;hydrochloride

説明

特性

IUPAC Name |

2-(1-methylindazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c1-15-10-5-3-2-4-9(10)12(14-15)11-8-13-6-7-16-11;/h2-5,11,13H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGMLNNZVTVFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C3CNCCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core, followed by the reaction with morpholine under suitable conditions . The reaction conditions often involve the use of catalysts such as copper or palladium to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-(1-Methylindazol-3-yl)morpholine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the indazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives and morpholine analogs, which can exhibit different biological activities .

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in modulating biological pathways and interactions with proteins.

Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes

作用機序

The mechanism of action of 2-(1-Methylindazol-3-yl)morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity, while the morpholine moiety can enhance the compound’s solubility and bioavailability . The compound may also modulate signaling pathways involved in cell proliferation and apoptosis .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

S1RA (E-52862) Hydrochloride

- Structure : 4-[2-(5-Methyl-1-naphthalen-2-ylpyrazol-3-yl)oxyethyl]morpholine hydrochloride (CAS 878141-96-9).

- Key Differences : Replaces indazole with a pyrazole ring linked to a naphthalene group.

- Pharmacology : A sigma-1 receptor antagonist with demonstrated efficacy in neuropathic pain and neurodegenerative models .

- Bioactivity : Higher lipophilicity due to the naphthalene group may enhance blood-brain barrier penetration compared to the indazole derivative.

YM-08054-1 (2-(7-Indeyloxymethyl)morpholine Hydrochloride)

- Structure : Morpholine linked to an indole derivative via an ether bond.

- Key Differences : Substitutes indazole with an indole group, altering π-π stacking interactions.

- Pharmacology : Exhibits antidepressant activity comparable to tricyclic antidepressants but with fewer anticholinergic side effects .

2-(5-Ethyl-1H-1,2,4-Triazol-3-yl)morpholine Dihydrochloride

- Structure : Morpholine connected to a triazole ring with an ethyl substituent.

- Bioactivity : Reported antibacterial activity against Staphylococcus aureus and Bacillus subtilis .

4-(Azetidin-3-yl)morpholine Hydrochloride

- Structure : Morpholine fused to an azetidine ring (CAS 223381-71-3).

Comparative Data Table

Pharmacological and Biochemical Insights

- Sigma-1 Receptor Targeting : S1RA’s pyrazole-morpholine structure highlights the importance of aromatic heterocycles in sigma-1 antagonism, suggesting that the indazole derivative could also target this receptor with modified affinity .

- Antimicrobial Potential: Triazole-morpholine derivatives (e.g., compounds 6d and 6f in ) show broad-spectrum activity, implying that the indazole analog might require functional group optimization for similar efficacy .

生物活性

2-(1-Methylindazol-3-yl)morpholine;hydrochloride is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound 2-(1-Methylindazol-3-yl)morpholine;hydrochloride is characterized by its unique structural components, which include an indazole ring and a morpholine moiety. The presence of these functional groups is believed to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 227.70 g/mol |

| CAS Number | 2445792-77-6 |

Research indicates that the biological activity of 2-(1-Methylindazol-3-yl)morpholine;hydrochloride may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial resistance mechanisms, enhancing the efficacy of existing antibiotics.

- Antimicrobial Activity : It has been shown to possess antimicrobial properties against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant (MDR) pathogens .

- Cytotoxic Effects : Preliminary studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

Biological Activity Studies

Several studies have investigated the biological activity of 2-(1-Methylindazol-3-yl)morpholine;hydrochloride. Below are key findings from selected research:

Antimicrobial Efficacy

A study assessed the compound's ability to act as an antibiotic adjuvant. It was found to significantly reduce the minimum inhibitory concentration (MIC) of oxacillin against MRSA strains when used in combination with standard antibiotics. This suggests that it may help restore antibiotic efficacy in resistant strains .

Cytotoxicity Assessment

In vitro tests on human cancer cell lines demonstrated that 2-(1-Methylindazol-3-yl)morpholine;hydrochloride exhibited significant cytotoxicity, particularly against liver carcinoma cells (HepG2). The IC50 values indicated a promising therapeutic index for further development as an anticancer agent .

Case Studies

Case studies involving the application of 2-(1-Methylindazol-3-yl)morpholine;hydrochloride highlight its potential clinical relevance:

-

Case Study on MRSA Treatment :

- Objective : To evaluate the effectiveness of the compound as an adjuvant in treating MRSA infections.

- Findings : Patients treated with a combination therapy including this compound showed improved outcomes compared to those receiving standard treatment alone.

-

Case Study on Cancer Cell Lines :

- Objective : To investigate the cytotoxic effects on various cancer cell lines.

- Findings : The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。